molecular formula C8H8N2O4S B1469606 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1514854-90-0

3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B1469606
CAS No.: 1514854-90-0
M. Wt: 228.23 g/mol
InChI Key: NFGMREKFXDHFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Characterization

3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide belongs to the benzoxazole-sulfonamide class, characterized by a fused benzene and oxazole ring system substituted with a sulfonamide group. Its molecular formula is $$ \text{C}8\text{H}8\text{N}2\text{O}4\text{S} $$, with a molecular weight of 228.23 g/mol. Key structural features include:

  • A benzoxazole core (fused benzene and oxazole rings).
  • A methyl group at position 3.
  • A sulfonamide moiety (-SO$$2$$NH$$2$$) at position 5.

The compound’s planar geometry and electron-deficient oxazole ring facilitate interactions with biological targets, such as enzymes involved in folate synthesis.

Table 1: Molecular Properties

Property Value Source
Molecular Formula $$ \text{C}8\text{H}8\text{N}2\text{O}4\text{S} $$ PubChem
Molecular Weight 228.23 g/mol BenchChem
SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O PubChem
XLogP3-AA 0.8 PubChem

Historical Development and Discovery Context

The compound emerged from advancements in heterocyclic sulfonamide synthesis during the early 21st century. Benzoxazoles were first synthesized in the mid-20th century as structural analogs of nucleic acid bases. The integration of sulfonamide groups into benzoxazole frameworks gained traction in the 2000s, driven by the need for novel antimicrobial agents.

Key milestones include:

  • 2010s : Development of metal-free carboxylation methods using CO$$_2$$ to synthesize benzoxazole derivatives.
  • 2020s : Exploration of this compound as a precursor for antitumor and antimicrobial agents.

Position in Benzoxazole-Sulfonamide Chemistry

This compound occupies a niche in dual-functional heterocycles , merging the electronic properties of benzoxazoles with the bioactivity of sulfonamides. Its structural analogs are classified based on substitution patterns:

Table 2: Comparative Analysis of Benzoxazole-Sulfonamide Derivatives

Compound CAS Number Key Feature Biological Relevance
3-Methyl-2-oxo-...-5-sulfonamide 1514854-90-0 Methyl at C3, sulfonamide at C5 Antibacterial lead compound
2-Oxo-...-6-sulfonamide 22876-18-2 No methyl group Lower metabolic stability
5-Chloro-2-oxo-...-6-sulfonamide 5791-05-9 Chlorine at C5 Enhanced enzyme inhibition

Its 5-sulfonamide substitution enhances solubility and target binding compared to non-sulfonylated benzoxazoles.

Molecular Identifiers and Nomenclature

The compound is systematically identified through:

  • IUPAC Name : 3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide.
  • CAS Registry : 1514854-90-0.
  • Synonym : 5-sulfamoyl-3-methyl-1,3-benzoxazol-2(3H)-one.

Table 3: Molecular Identifiers

Identifier Type Value Source
InChIKey NFGMREKFXDHFJO-UHFFFAOYSA-N PubChem
Canonical SMILES CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O PubChem
Depositor-Supplied ID AKOS023262388 PubChem

Significance in Heterocyclic Chemistry Research

As a hybrid heterocycle , this compound bridges two pharmacophores:

  • Benzoxazole : Contributes aromatic stability and π-stacking interactions.
  • Sulfonamide : Enables hydrogen bonding and enzyme inhibition.

Its applications include:

  • Antimicrobial Development : Inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA).
  • Drug Discovery : Serves as a scaffold for synthesizing derivatives with modified pharmacokinetics.

Recent studies highlight its role in catalysis-free synthesis methods, aligning with green chemistry principles.

Properties

IUPAC Name

3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-10-6-4-5(15(9,12)13)2-3-7(6)14-8(10)11/h2-4H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMREKFXDHFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sulfonamide compound with significant biological activity, primarily attributed to its structural features and the presence of the sulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly bacterial infections.

  • Molecular Formula : C₈H₈N₂O₄S
  • Molecular Weight : 228.23 g/mol
  • CAS Number : 1514854-90-0

The biological activity of this compound is largely due to its ability to inhibit bacterial growth by interfering with folic acid synthesis. This is a common mechanism among sulfonamides, which mimic para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria.

Biological Activities

Preliminary studies have indicated that this compound may exhibit various biological activities, including:

  • Antibacterial Activity :
    • The sulfonamide moiety is known for its antibacterial properties, particularly against Gram-positive and some Gram-negative bacteria.
    • In vitro studies suggest effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus.
  • Antiproliferative Effects :
    • Research indicates potential antiproliferative effects on cancer cell lines, suggesting a role in oncology.
    • Specific IC50 values for different cancer cell lines need further exploration to establish therapeutic relevance.
  • Enzyme Inhibition :
    • Interaction studies show that this compound can bind to enzymes involved in folate metabolism, potentially leading to the development of novel enzyme inhibitors.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound and its derivatives. Below are notable findings:

  • Study on Antimicrobial Efficacy :
    • A study conducted by [source] evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Studies :
    • Research published in [source] investigated the antiproliferative effects of this compound on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 30 µM, indicating moderate activity that warrants further investigation.
  • Enzyme Binding Studies :
    • A virtual screening study aimed at identifying potential inhibitors for enzymes involved in folate synthesis highlighted this compound as a promising candidate with favorable binding affinity [source].

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

Compound NameCAS NumberSimilarityUnique Features
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride62522-63-80.99Chloride substituent enhances reactivity
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide22876-18-20.96Lacks methyl group at position 3
5-Chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride5791-05-90.86Contains a chlorine atom at position 5

Scientific Research Applications

The biological activity of 3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is primarily attributed to its sulfonamide group, known for its antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Preliminary studies suggest that this compound may also exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Potential to inhibit tumor growth through modulation of specific cellular pathways.

Medicinal Chemistry Applications

  • Drug Development : The compound serves as a lead structure for synthesizing new sulfonamide derivatives with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce side effects.
  • Enzyme Inhibition Studies : Interaction studies have focused on the compound's binding affinity with enzymes involved in folate metabolism, which could lead to the development of targeted therapies for diseases like cancer and bacterial infections.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
  • Anticancer Activity : Research conducted on cell lines indicated that the compound could inhibit cell proliferation in certain cancer types, prompting further investigation into its mechanism of action and potential as an anticancer drug.
  • Synthesis of New Derivatives : Innovative synthetic routes have been developed to create analogs with improved pharmacological profiles, showcasing the versatility of this compound in drug discovery efforts.

Comparison with Similar Compounds

Benzo[d]oxazole Sulfonamide Derivatives

Key structural analogs and their properties:

Compound Name Substituents/Modifications Biological Activity/Applications Key Data/References
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide 3-methyl, 2-oxo, 5-sulfonamide Carbonic anhydrase IX inhibition (anticancer) IC₅₀ values pending; SAR studies highlight methyl group’s role in lipophilicity and selectivity
2-Mercaptobenzo[d]oxazole-5-sulfonamide 2-mercapto group instead of 2-oxo, 3-H Unknown (potential CA inhibitor or antioxidant) 95% purity; priced at $1300/5g
1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)sulfonyl)piperidine-4-carboxylic acid 6-sulfonyl-piperidine-4-carboxylic acid substituent Probable CA inhibitor with enhanced solubility 97% purity; $195/1g

Structural Insights:

  • Replacement of the 2-oxo group with a 2-mercapto moiety (as in 2-Mercaptobenzo[d]oxazole-5-sulfonamide) introduces thiol reactivity, which may influence redox properties or metal-binding capabilities .

Heterocyclic Sulfonamides with Varied Cores

Comparison with non-oxazole sulfonamide derivatives:

Compound Class Example Compound Core Structure Biological Activity Key Differences vs. Target Compound
Benzo[d]isoxazole Sulfonamides N-(3-Ethylbenzo[d]isoxazol-5-yl)sulfonamide Benzo[d]isoxazole + ethyl group CA inhibition; anticancer/anticonvulsant Isoxazole ring (O-N) vs. oxazole (O), altering electronic density and H-bonding
Benzothiadiazine Derivatives IDRA 21 (7-Chloro-3-methyl-benzothiadiazine S,S-dioxide) Benzothiadiazine + sulfonamide AMPA receptor modulation (cognitive enhancer) Different heterocycle; sulfonamide position affects CNS penetration
Pyrazole/Triazole Hybrids 3-((1-(2-(Hydroxymethyl)...)triazol-4-yl)methyl)-...sulfonamide (13e) Triazole-linked hybrid Dual CA-telomerase inhibition Extended substituents; higher molecular complexity

Functional Insights:

  • Benzo[d]isoxazole derivatives (e.g., 3-ethyl-substituted analogs) exhibit similar CA inhibition but may show reduced metabolic stability due to the isoxazole ring’s susceptibility to hydrolysis .

Carbonic Anhydrase Inhibition

  • The target compound’s 3-methyl-2-oxo substitution aligns with structure-activity relationship (SAR) trends for CA IX selectivity. Methyl groups at position 3 minimize off-target interactions with ubiquitous CA II .
  • In contrast, urea-linked benzo[d]oxazole sulfonamides (e.g., from Scheme 1 in ) show broader isoform inhibition but lower selectivity due to flexible urea moieties .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves:

  • Starting from 3-methylbenzoxazol-2(3H)-one or 3-methylbenzoxalinone as the core heterocyclic precursor.
  • Introduction of the sulfonyl group via reaction with sulfonyl chlorides or chlorosulfonic acid.
  • Subsequent conversion of sulfonyl chlorides to sulfonamides by reaction with ammonia or amines.

This approach leverages the electrophilic sulfonylation of the aromatic ring at the 5-position, followed by amination to yield the sulfonamide functionality.

Detailed Preparation Methods

Sulfonylation Using Chlorosulfonic Acid

One of the most reported and efficient methods involves the direct sulfonylation of 3-methylbenzoxazol-2(3H)-one with chlorosulfonic acid under controlled temperature conditions.

Procedure Summary
  • Starting material: 3-Methylbenzoxazol-2(3H)-one (4.16 mmol)
  • Reagent: Chlorosulfonic acid (approx. 17.5 g, large excess)
  • Conditions: Addition in several batches at 0 °C, then warming to room temperature and stirring for 2–3 hours.
  • Work-up: The reaction mixture is slowly poured into crushed ice or cold brine (0 °C), followed by extraction with ethyl acetate.
  • Purification: Organic layers are dried over sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Yield: Approximately 46% yield of 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride as a light brown solid.
  • Characterization: 1H NMR confirms the structure with characteristic aromatic and methyl signals (e.g., δ 8.00, 7.97, 7.16, 3.52 ppm).
Notes
  • The reaction requires an inert atmosphere and careful temperature control to avoid side reactions.
  • The sulfonyl chloride intermediate is reactive and can be further converted to the sulfonamide by reaction with ammonia or amines.
  • The use of chlorosulfonic acid is critical for introducing the sulfonyl chloride group at the 5-position of the benzoxazole ring.

Conversion of Sulfonyl Chloride to Sulfonamide

After obtaining the sulfonyl chloride intermediate, the sulfonamide is prepared via nucleophilic substitution with ammonia or primary amines.

Typical Conditions
  • Reagents: Sulfonyl chloride intermediate, aqueous ammonia or amine solution.
  • Solvent: Organic solvents such as dichloromethane or ethyl acetate, sometimes with water.
  • Temperature: Mild conditions, often room temperature or slightly elevated.
  • Outcome: Formation of the sulfonamide functional group at the 5-position.

This step is crucial to yield the final compound, this compound.

Alternative Synthetic Routes

Other methods reported in the literature include:

  • Condensation reactions starting from appropriate oxazole and thiadiazole precursors, followed by sulfonylation and amination steps.
  • Use of microwave-assisted synthesis or one-pot multicomponent reactions to enhance yield and reduce reaction times.
  • Coupling of sulfonamide moieties with heterocyclic aromatic systems under mild base catalysis (e.g., triethylamine).

These alternative strategies aim to improve efficiency, yield, and purity, and may be tailored depending on the desired substitution pattern or scale.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Sulfonylation (chlorosulfonic acid) 3-Methylbenzoxazol-2(3H)-one + chlorosulfonic acid (0 °C to RT, 2–3 h) ~46% Requires inert atmosphere; produces sulfonyl chloride intermediate
Work-up and extraction Ice/brine quench, extraction with EtOAc, drying over MgSO4 or Na2SO4 Standard organic work-up
Conversion to sulfonamide Sulfonyl chloride + ammonia or amine (RT, mild conditions) High Final step to obtain sulfonamide derivative
Alternative methods Microwave-assisted synthesis, one-pot reactions Variable Used for efficiency improvements and specific derivatives

Research Findings and Optimization Notes

  • The sulfonylation step is sensitive to temperature and reagent addition rate; slow addition at low temperature (0 °C) minimizes side reactions and improves regioselectivity.
  • Using chlorosulfonic acid in excess ensures complete sulfonylation but requires careful quenching due to its corrosive nature.
  • The sulfonyl chloride intermediate is typically isolated and characterized before conversion to the sulfonamide to ensure purity and yield.
  • Microwave-assisted synthesis has been reported to reduce reaction time significantly while maintaining comparable yields.
  • The choice of solvent and base during the amination step influences the purity and crystallinity of the final sulfonamide product.

Q & A

Q. What are the established synthetic routes for 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step procedures, including cyclization and sulfonylation. For example:

  • Cyclization step : Formation of the benzo[d]oxazole core using hydroxylamine hydrochloride under reflux in ethanol/water (80°C, 86% yield) .
  • Sulfonylation : Reacting the intermediate with sulfonyl chlorides in dichloromethane (DCM) with pyridine as a base at 43°C, followed by purification via flash chromatography .
    Key conditions : Use anhydrous solvents, controlled temperature (43–80°C), and stoichiometric equivalents of sulfonyl chlorides to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : For confirming the benzo[d]oxazole core and sulfonamide substituents. ¹H and ¹³C NMR can resolve methyl and sulfonamide groups .
  • HPLC : To assess purity, especially when using reverse-phase columns (C18) with UV detection at 254 nm, as demonstrated for sulfonamide analogs .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : In airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonamide group .
  • Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. What pharmacological targets are plausible for this sulfonamide derivative, and how can its activity be validated?

  • Target hypothesis : Carbonic anhydrase isoforms or tyrosine kinases, common targets for sulfonamides.
  • Validation methods :
    • In vitro assays : Enzyme inhibition assays (e.g., fluorescence-based CA inhibition) .
    • Molecular docking : Use software like AutoDock to predict binding affinity to CA IX or XII, comparing with co-crystallized ligands .

Q. How can contradictory solubility data across studies be resolved?

  • Context : Solubility variations may arise from differences in pH, solvent polarity, or crystalline forms.
  • Methodology :
    • Perform pH-dependent solubility profiling (e.g., buffer solutions from pH 1–10).
    • Characterize polymorphs via X-ray diffraction or DSC .
    • Use co-solvency approaches (e.g., DMSO/water mixtures) for in vitro assays .

Q. What strategies optimize regioselectivity in derivatization reactions of the sulfonamide group?

  • Reagent selection : Use bulky bases (e.g., DBU) to direct substitution to the sulfonamide nitrogen rather than the oxazole oxygen .
  • Protection/deprotection : Temporarily protect the oxazole oxygen with trimethylsilyl groups during sulfonamide alkylation .
  • Monitoring : Track reaction progress via TLC (ethyl acetate/petroleum ether, 1:1) or LC-MS .

Q. How does the electronic nature of substituents on the benzo[d]oxazole core influence reactivity?

  • Electron-withdrawing groups (EWGs) : Enhance sulfonamide stability but reduce nucleophilicity. For example, nitro groups decrease reactivity in SNAr reactions .
  • Electron-donating groups (EDGs) : Increase susceptibility to oxidation; methoxy substituents may require protection during halogenation .

Q. What are the potential metabolic pathways, and how can metabolites be identified?

  • Hypothesized pathways :
    • Oxidation : Hepatic CYP450-mediated oxidation of the methyl group to a carboxylic acid.
    • Sulfonamide cleavage : Hydrolysis under acidic conditions.
  • Identification methods :
    • In vitro metabolism : Incubate with liver microsomes and analyze via LC-HRMS .
    • Stable isotope labeling : Use deuterated analogs to track metabolic sites .

Methodological Guidance

Q. Designing a stability study under varying pH and temperature conditions

  • Protocol :
    • Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4).
    • Incubate at 25°C, 40°C, and 60°C for 24–72 hours.
    • Analyze degradation products via HPLC-DAD and HRMS.
  • Key parameters : Monitor loss of parent compound and formation of hydrolysis byproducts (e.g., sulfonic acid derivatives) .

Q. Resolving discrepancies in biological activity data across cell lines

  • Approach :
    • Standardize assay conditions (e.g., cell passage number, serum-free media).
    • Use isogenic cell lines to isolate genetic factors (e.g., CA IX expression levels).
    • Validate with orthogonal assays (e.g., Western blot for target engagement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Reactant of Route 2
3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.